An In-depth Technical Guide to 5,10-Dihydro-5-methylphenazine: Structure, Properties, and Redox Applications
An In-depth Technical Guide to 5,10-Dihydro-5-methylphenazine: Structure, Properties, and Redox Applications
This guide provides a comprehensive technical overview of 5,10-Dihydro-5-methylphenazine, a heterocyclic compound of significant interest in the fields of chemistry and materials science. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, and functional applications, with a focus on its redox-active nature.
Introduction: The Phenazine Core and its Redox-Active Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds that form the structural basis for numerous dyes, antibiotics, and redox indicators.[1] The parent compound, phenazine, is a planar, aromatic system. Its reduced form, 5,10-dihydrophenazine, adopts a folded "butterfly" conformation and is a potent electron donor. This ability to cycle between oxidized and reduced states is the cornerstone of phenazine chemistry and its utility in various applications.[1][2]
5,10-Dihydro-5-methylphenazine (MPH) is an N-alkylated derivative of 5,10-dihydrophenazine. The introduction of a methyl group at one of the nitrogen atoms modulates the compound's electronic properties, solubility, and steric profile, making it a valuable tool for studying electron transfer reactions and a potential building block for more complex molecular systems.[3] This guide will explore the specific attributes of this mono-methylated derivative in detail.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior and potential applications. This section outlines the structural and physical properties of 5,10-Dihydro-5-methylphenazine.
Chemical Structure
The structure of 5,10-Dihydro-5-methylphenazine consists of a central dihydropyrazine ring fused to two benzene rings. One of the nitrogen atoms in the central ring is bonded to a methyl group, while the other is bonded to a hydrogen atom.
Caption: 2D structure of 5,10-Dihydro-5-methylphenazine.
Physicochemical Data
While comprehensive experimental data for 5,10-Dihydro-5-methylphenazine is not widely published, key properties can be inferred from its structure and data from closely related analogues. The table below summarizes these properties, including data for the parent compound (5,10-dihydrophenazine) and the N,N'-dimethylated analogue for comparative purposes.
| Property | Value for 5,10-Dihydro-5-methylphenazine | Comparative Data |
| Molecular Formula | C₁₃H₁₂N₂ | - |
| Molecular Weight | 196.25 g/mol [4] | - |
| CAS Number | 20057-16-3[5] | - |
| Appearance | Expected to be a solid, from off-white to yellow/green. | 5,10-dihydrophenazine: White to light yellow powder.[6] 5,10-dimethylphenazine: White to light yellow powder.[7] |
| Melting Point | Data not available. Expected to be between the parent and dimethylated analogues. | 5,10-dihydrophenazine: ~280 °C 5,10-dimethylphenazine: 152-155 °C[7] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Phenazine methosulfate is soluble in DMSO and DMF (~10 mg/mL).[8] |
| XLogP3 | 2.9[4] | - |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While published spectra for 5,10-Dihydro-5-methylphenazine are scarce, the expected spectral features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), the N-H proton (a broad singlet), and a complex multiplet pattern for the eight aromatic protons on the fused benzene rings.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon and multiple signals in the aromatic region corresponding to the different carbon environments in the phenazine core.
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IR Spectroscopy: The infrared spectrum will likely show characteristic N-H stretching vibrations, C-H stretching from the aromatic rings and the methyl group, and C=C stretching bands from the aromatic system. The IR spectrum of the parent 5,10-dihydrophenazine shows characteristic N-H stretching bands.[9]
-
UV-Vis Spectroscopy: Based on the parent compound, 5,10-dihydrophenazine, which has a maximum absorption (λmax) at 350 nm, 5,10-Dihydro-5-methylphenazine is expected to have a similar absorption profile in the UV region.[9] The oxidized form, the 5-methylphenazinium cation, exhibits absorption maxima at 259 nm and 386 nm.[8]
Synthesis of 5,10-Dihydro-5-methylphenazine
The synthesis of 5,10-Dihydro-5-methylphenazine can be approached as a two-step process: first, the synthesis of the 5,10-dihydrophenazine precursor, followed by a selective mono-methylation.
Caption: General synthetic workflow for 5,10-Dihydro-5-methylphenazine.
Experimental Protocol: Synthesis of 5,10-Dihydrophenazine (Precursor)
This protocol is adapted from a published procedure for the reduction of phenazine.[2]
-
Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add phenazine (1.80 g, 10 mmol) and ethanol (120 mL).
-
Heating: Heat the mixture to a steady reflux under a nitrogen atmosphere.
-
Reducing Agent Preparation: In a separate beaker, dissolve sodium dithionite (3.48 g, 20 mmol) in deionized water (50 mL).
-
Reduction: Slowly add the sodium dithionite solution to the refluxing phenazine mixture using the dropping funnel.
-
Reaction Time: Continue the reaction for 2 hours. The color of the solution should change, indicating the reduction of phenazine.
-
Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash it three times with deionized water and then three times with anhydrous ethanol.
-
Drying: Dry the light green solid product under vacuum to yield 5,10-dihydrophenazine.
Experimental Protocol: Mono-methylation of 5,10-Dihydrophenazine
This is a representative protocol for N-alkylation. The stoichiometry should be carefully controlled to favor mono-methylation over di-methylation.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve 5,10-dihydrophenazine in a suitable aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a slight sub-stoichiometric amount of a base (e.g., sodium hydride) to deprotonate one of the nitrogen atoms.
-
Alkylation: Slowly add one equivalent of an alkylating agent, such as iodomethane (CH₃I).[10]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to isolate 5,10-Dihydro-5-methylphenazine.
Core Directive: Redox Chemistry and Applications
The utility of 5,10-Dihydro-5-methylphenazine is intrinsically linked to its redox properties. It serves as an excellent electron donor and its oxidized counterpart can act as an electron acceptor.
Electron Transfer Reactions
5,10-Dihydro-5-methylphenazine is frequently used in the analysis of electron-transfer reactions.[3] Its well-defined redox potential and ability to undergo clean, one-electron oxidation make it a suitable probe for studying reaction mechanisms and kinetics. The presence of the methyl group, compared to the parent dihydrophenazine, can influence the redox potential and the stability of the resulting radical cation.
Redox Mediation in Bioelectrochemistry
Phenazine derivatives are known to act as redox mediators, shuttling electrons between biological systems and electrodes.[11] For instance, pyocyanin, a naturally occurring phenazine, can harvest electrons from the photosynthetic electron transport chain in cyanobacteria.[11] Given its structure, 5,10-Dihydro-5-methylphenazine could potentially be employed as a mediator in biosensors or microbial fuel cells, facilitating electron transfer from enzymes or whole cells to an electrode surface.
Potential in Materials Science and Drug Development
The broader class of dihydrophenazine derivatives has shown significant promise in materials science, particularly in the development of electrochromic materials and as redox-active components in organic batteries.[2][12] The ability to fine-tune the redox properties through N-substitution is a key advantage.
In the context of drug development, the phenazine scaffold is a recognized pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties. While specific studies on the medicinal applications of 5,10-Dihydro-5-methylphenazine are limited, its role as a stable, redox-active molecule suggests it could be a valuable intermediate in the synthesis of more complex, biologically active phenazine derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5,10-Dihydro-5-methylphenazine.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. 5,10-dihydrophenazine and its derivatives can be sensitive to air and light, so storage under an inert atmosphere and protection from light is recommended.[6]
-
First Aid: In case of contact with skin, wash off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. If inhaled, move the victim to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[3]
Conclusion
5,10-Dihydro-5-methylphenazine is a functionally significant derivative of the phenazine family. Its core value lies in its redox activity, which is finely tuned by the N-methyl substituent. While a dedicated body of literature on this specific molecule is still developing, its established use in electron transfer studies and the broad potential of the phenazine scaffold in materials science and medicinal chemistry underscore its importance as a research chemical. The synthetic protocols and properties outlined in this guide provide a solid foundation for researchers looking to explore the potential of this versatile molecule in their own applications.
References
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MDPI. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. [Link]
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ResearchGate. 1 H NMR spectrum of (a) 5 (10 mM), (b) 5 (10 mM) and (TPP)Zn (0.5 mM),.... [Link]
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